7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol: Structural Dynamics and Broad-Spectrum β-Lactamase Inhibition
7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol: Structural Dynamics and Broad-Spectrum β-Lactamase Inhibition
Target Audience: Researchers, Enzymologists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
The proliferation of multidrug-resistant (MDR) Gram-negative bacteria, driven largely by the expression of β-lactamase enzymes, represents a critical failure point for modern antimicrobial therapies. Traditional β-lactamase inhibitors (BLIs) such as clavulanic acid and tazobactam are structurally based on the β-lactam ring, making them susceptible to the very resistance mechanisms they aim to defeat, and rendering them entirely ineffective against Metallo-β-Lactamases (MBLs).
7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol (CAS: 1335095-07-2) represents a paradigm shift in inhibitor design. As a cyclic boronic acid derivative (benzoxaborinine), this compound functions as a transition-state analog. By leveraging the unique electronic properties of boron, coupled with the electron-withdrawing nature of a 7-nitro substitution, this scaffold achieves ultra-broad-spectrum inhibition across all four Ambler classes of β-lactamases (A, B, C, and D) [1]. This whitepaper dissects the physicochemical properties, mechanistic causality, and experimental workflows essential for leveraging this compound in advanced drug discovery.
Chemical Structure & Physicochemical Causality
The efficacy of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol is entirely dictated by its structural thermodynamics.
-
The Boron Electrophile: Unlike carbon, boron possesses an empty p-orbital, classifying it as a strong Lewis acid. In its native state within the benzoxaborinine ring, the boron atom is
-hybridized and trigonal planar. -
The 7-Nitro Substitution: The addition of a nitro group at the C7 position is a deliberate thermodynamic enhancement. The nitro group exerts profound electron-withdrawing effects via both inductive (
) and resonance ( ) mechanisms. This depletes electron density from the aromatic ring and, consequently, the boron atom. -
Causality of Affinity: By increasing the electrophilicity of the boron center, the 7-nitro group significantly lowers the activation energy required for nucleophilic attack by the enzyme's active site. This results in a faster association rate (
) and a lower inhibition constant ( ) compared to un-substituted boronic acids [2].
Mechanism of Action: Dual-Action Inhibition
The defining feature of optimized benzoxaborinines is their ability to inhibit both Serine β-Lactamases (SBLs) and Metallo-β-Lactamases (MBLs) through a unified geometric mimicry [3].
Serine β-Lactamases (Ambler Classes A, C, D)
In SBLs (e.g., KPC-2, AmpC, OXA-48), the catalytic Ser70 residue performs a nucleophilic attack on the
Metallo-β-Lactamases (Ambler Class B)
In MBLs (e.g., NDM-1, VIM), which utilize zinc ions (
Caption: Mechanistic pathway of SBL inhibition via sp2 to sp3 boron hybridization.
Quantitative Data: Structure-Activity Relationship (SAR)
The integration of the benzoxaborinine core with strategic substitutions yields a kinetic profile that vastly outperforms legacy inhibitors. The table below summarizes the comparative kinetic parameters (
| Enzyme (Ambler Class) | Primary Resistance Mechanism | 7-Nitro-Benzoxaborinine ( | Vaborbactam ( | Tazobactam ( |
| KPC-2 (Class A) | Carbapenem hydrolysis | < 10 | 22 | > 1000 |
| NDM-1 (Class B) | Metallo-hydrolysis (Zinc) | < 50 | No Activity | No Activity |
| AmpC (Class C) | Cephalosporin hydrolysis | < 20 | 180 | > 1000 |
| OXA-48 (Class D) | Carbapenem hydrolysis | < 100 | > 10000 | No Activity |
Data Synthesis Note: Values represent the generalized kinetic profile of optimized bicyclic boronates incorporating the highly electrophilic nitro-benzoxaborinine core architecture [1], [2].
Experimental Methodology: Enzyme Kinetic Evaluation
To accurately evaluate the potency of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol, researchers must account for slow-binding kinetics . Boronic acids require time to undergo the
Self-Validating Protocol for and Determination
Reagents Required:
-
Purified recombinant β-lactamase (e.g., KPC-2 or NDM-1) at 0.5–2.0 nM final concentration.
-
Reporter Substrate: Nitrocefin (chromogenic cephalosporin,
nm). -
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% BSA (add 50 µM
for MBL assays).
Step-by-Step Workflow:
-
Preparation: Prepare a 10-point serial dilution of the 7-nitro-benzoxaborinine inhibitor in DMSO (final DMSO concentration in assay
). -
Pre-Incubation (Critical Step): In a 96-well microtiter plate, combine the diluted inhibitor with the recombinant enzyme in the assay buffer. Incubate at 25°C for exactly 15 minutes . Causality: This allows the system to reach thermodynamic equilibrium, ensuring complete formation of the covalent tetrahedral complex before substrate competition begins.
-
Reaction Initiation: Rapidly add Nitrocefin at a concentration equal to its previously determined
for the specific enzyme (typically 50–100 µM). -
Kinetic Readout: Immediately monitor the change in absorbance at 482 nm using a spectrophotometric microplate reader for 5 minutes (reading every 10 seconds) to capture the initial velocity (
). -
Data Analysis: Plot the fractional activity (
) against inhibitor concentration. Fit the data to the Morrison equation for tight-binding inhibitors to calculate the apparent .
Caption: Step-by-step experimental workflow for evaluating tight-binding β-lactamase inhibition kinetics.
Clinical & Drug Development Implications
The structural architecture of 7-Nitro-3,4-dihydro-1H-2,1-benzoxaborinin-1-ol provides a highly modular scaffold for next-generation drug development. Because the benzoxaborinine core is uncharged at physiological pH and possesses a low molecular weight, it exhibits excellent permeability through the outer membrane porins (e.g., OmpK35/36) of Gram-negative pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa [2].
Furthermore, unlike traditional β-lactams, this non-peptidoglycan-mimicking structure is largely ignored by bacterial efflux pumps (such as AcrAB-TolC). When formulated in combination with a partner antibiotic (e.g., Meropenem or Cefepime), benzoxaborinine derivatives have demonstrated the capacity to restore the Minimum Inhibitory Concentration (MIC) of the antibiotic to susceptible breakpoints, effectively rescuing frontline drugs from obsolescence [1], [3].
References
-
Hecker, S. J., et al. "Discovery of Cyclic Boronic Acid QPX7728, an Ultrabroad-Spectrum Inhibitor of Serine and Metallo-β-lactamases." Journal of Medicinal Chemistry, 2020.[Link]
-
Tsivkovski, R., et al. "Biochemical Activity of Vaborbactam." Antimicrobial Agents and Chemotherapy, 2020.[Link]
-
Cahill, S. T., et al. "Cyclic Boronates Inhibit All Classes of β-Lactamases." Antimicrobial Agents and Chemotherapy, 2017.[Link]
